molecular formula C22H21NO6S2 B2408437 Methyl 3-{[3-(ethoxycarbonyl)phenyl]sulfamoyl}-4-(4-methylphenyl)thiophene-2-carboxylate CAS No. 941889-15-2

Methyl 3-{[3-(ethoxycarbonyl)phenyl]sulfamoyl}-4-(4-methylphenyl)thiophene-2-carboxylate

Cat. No.: B2408437
CAS No.: 941889-15-2
M. Wt: 459.53
InChI Key: SJEYWTQRGMVEKW-UHFFFAOYSA-N
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Description

Methyl 3-{[3-(ethoxycarbonyl)phenyl]sulfamoyl}-4-(4-methylphenyl)thiophene-2-carboxylate is a complex organic compound with a unique structure that combines various functional groups

Scientific Research Applications

Methyl 3-{[3-(ethoxycarbonyl)phenyl]sulfamoyl}-4-(4-methylphenyl)thiophene-2-carboxylate has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[3-(ethoxycarbonyl)phenyl]sulfamoyl}-4-(4-methylphenyl)thiophene-2-carboxylate typically involves multiple steps, starting from readily available starting materials. The process often includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[3-(ethoxycarbonyl)phenyl]sulfamoyl}-4-(4-methylphenyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of Methyl 3-{[3-(ethoxycarbonyl)phenyl]sulfamoyl}-4-(4-methylphenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-({[3-(methoxycarbonyl)phenyl]amino}sulfonyl)-4-(4-methylphenyl)thiophene-2-carboxylate
  • Methyl 3-({[3-(ethoxycarbonyl)phenyl]amino}sulfonyl)-4-(4-ethylphenyl)thiophene-2-carboxylate

Uniqueness

Methyl 3-{[3-(ethoxycarbonyl)phenyl]sulfamoyl}-4-(4-methylphenyl)thiophene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

methyl 3-[(3-ethoxycarbonylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO6S2/c1-4-29-21(24)16-6-5-7-17(12-16)23-31(26,27)20-18(13-30-19(20)22(25)28-3)15-10-8-14(2)9-11-15/h5-13,23H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJEYWTQRGMVEKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=C(SC=C2C3=CC=C(C=C3)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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